molecular formula C17H15F4N3O2S B4677242 N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide

N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide

Cat. No. B4677242
M. Wt: 401.4 g/mol
InChI Key: HOAZWUGWBLUASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide, also known as FB-TAHC, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of hydrazinecarbothioamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is not fully understood. However, it has been proposed that N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation through the activation of caspase-3 and caspase-9. N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been reported to inhibit the expression of various proteins involved in cell survival, such as Bcl-2 and survivin. Additionally, N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been reported to exhibit low toxicity in vitro and in vivo. It has been shown to have no adverse effects on normal cells and tissues. However, further studies are required to determine the long-term effects of N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide on the human body. N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been reported to exhibit good solubility in water and organic solvents, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has several advantages as a research tool. It exhibits potent antitumor and antimicrobial activity, making it a promising candidate for drug development. Additionally, N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has low toxicity and good solubility, which makes it easy to handle in the laboratory. However, one limitation of N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has significant potential for future research. One possible direction is to investigate its efficacy in vivo using animal models. Another direction is to optimize its chemical structure to improve its therapeutic potential. Additionally, N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide could be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Further studies are required to fully understand the mechanism of action of N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide and its potential therapeutic applications.
In conclusion, N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It exhibits potent antitumor and antimicrobial activity, low toxicity, and good solubility, making it a promising candidate for drug development. However, further studies are required to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2S/c18-13-6-4-11(5-7-13)9-22-16(27)24-23-15(25)10-26-14-3-1-2-12(8-14)17(19,20)21/h1-8H,9-10H2,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAZWUGWBLUASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NNC(=S)NCC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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